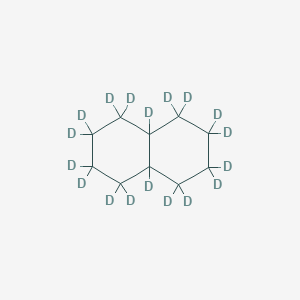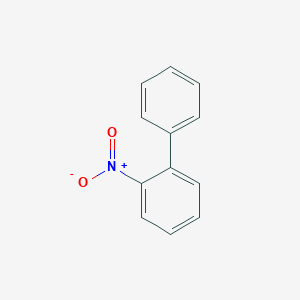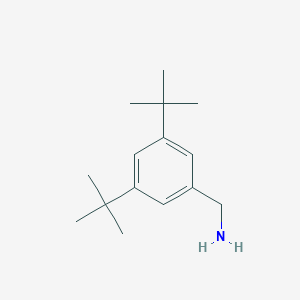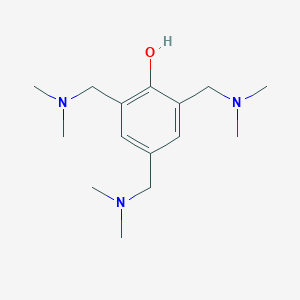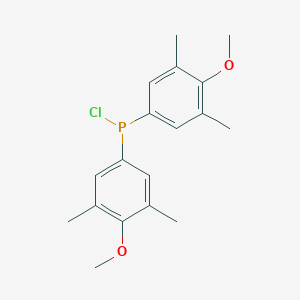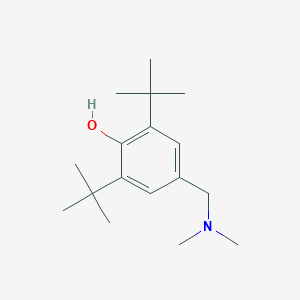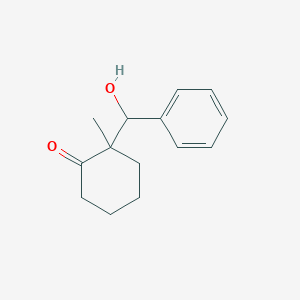
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone, also known as HPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMC is a white crystalline powder that is soluble in water and organic solvents. This compound is synthesized using a specific method, which will be discussed in HPMC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In this paper, we will explore the scientific research applications of HPMC and discuss future directions for its use.
Mécanisme D'action
The mechanism of action of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation. It has also been shown to activate various receptors such as TRPV1, leading to analgesia.
Effets Biochimiques Et Physiologiques
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models. It has also been shown to reduce pain in animal models of acute and chronic pain. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in various solvents, making it easy to work with. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone can form stable complexes with various drugs, making it a potential drug delivery system. However, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. The purity of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is crucial for its use in experiments, as impurities can affect the results.
Orientations Futures
There are several future directions for the use of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone in scientific research. In medicine, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone could be further investigated for its potential as a drug delivery system, especially for the treatment of chronic pain and inflammation. In agriculture, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone could be further investigated for its potential as a soil conditioner, especially for the improvement of soil structure and water retention in arid regions. In material science, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone could be further investigated for its potential as a coating material, especially for the improvement of the durability and corrosion resistance of various materials. Further studies are needed to fully understand the mechanism of action of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone and its effects under different experimental conditions.
Conclusion:
In conclusion, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has potential applications in medicine, agriculture, and material science, and further studies are needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone involves the reaction of 2-methylcyclohexanone with benzyl alcohol in the presence of a catalyst and a reducing agent. This reaction leads to the formation of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone, which is then purified using various techniques such as recrystallization and chromatography. The purity of 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone is crucial for its use in scientific research, as impurities can affect the results of experiments.
Applications De Recherche Scientifique
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has also been studied for its potential as a drug delivery system, as it can form stable complexes with various drugs and release them in a controlled manner.
In agriculture, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been investigated for its potential as a plant growth regulator. It has been shown to increase the yield of crops and enhance their resistance to environmental stressors such as drought and salinity. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has also been studied for its potential as a soil conditioner, as it can improve soil structure and water retention.
In material science, 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone has been investigated for its potential as a coating material. It has been shown to improve the surface properties of various materials such as metals and polymers, leading to enhanced durability and corrosion resistance.
Propriétés
Numéro CAS |
132646-01-6 |
|---|---|
Nom du produit |
2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-[hydroxy(phenyl)methyl]-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-14(10-6-5-9-12(14)15)13(16)11-7-3-2-4-8-11/h2-4,7-8,13,16H,5-6,9-10H2,1H3 |
Clé InChI |
OBNSGPGWBHNHOX-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1=O)C(C2=CC=CC=C2)O |
SMILES canonique |
CC1(CCCCC1=O)C(C2=CC=CC=C2)O |
Synonymes |
2-(hydroxy(phenyl)methyl)-2-methylcyclohexanone 2-HPMMC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





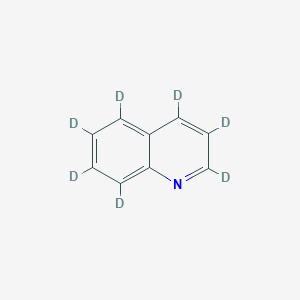
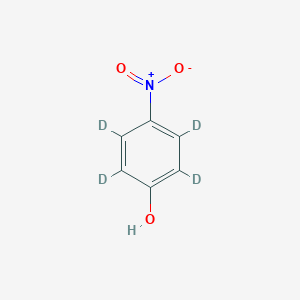
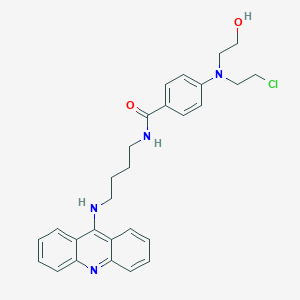
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)


